Diethyl 1H-pyrrole-2,4-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives involves several innovative approaches. A notable method includes the acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines, producing 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14 to 93% (Škrlep et al., 2009). Another innovative synthetic route involves the reaction of 2H-azirines with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of diethyl 1H-pyrrole-2,4-dicarboxylate compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been employed to analyze the bond lengths, angles, dihedral angles, and charge density on the atoms of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into the electronic structure of these molecules (Yahyaei et al., 2017).
Chemical Reactions and Properties
Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, leading to the formation of novel pyrrole derivatives. A study reported the aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, yielding two oxidation products through the decomposition of a common intermediate (Campaigne & Shutske, 1974).
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Diethyl 1H-pyrrole-2,4-dicarboxylate is used in the synthesis of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application or Experimental Procedures: The synthetic process starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .
- Results or Outcomes: Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
55942-40-0 | |
Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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